molecular formula C16H16O2 B2593939 Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- CAS No. 56443-69-7

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]-

Cat. No.: B2593939
CAS No.: 56443-69-7
M. Wt: 240.302
InChI Key: LHSXIWRUQWZIKV-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- (C₁₆H₁₆O₂), is a substituted acetophenone derivative featuring a methyl group at the 3-position and a benzyloxy (phenylmethoxy) group at the 4-position of the aromatic ring. For instance, 1-[3-methoxy-4-(phenylmethoxy)phenyl]ethanone (CAS 1835-11-6) shares a similar backbone, differing only in the 3-position substituent (methoxy vs. methyl) . Such compounds are intermediates in pharmaceutical and organic synthesis, particularly in the preparation of epinephrine metabolites and other bioactive molecules .

Properties

IUPAC Name

1-(3-methyl-4-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-10-15(13(2)17)8-9-16(12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSXIWRUQWZIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 3-methyl-4-(phenylmethoxy)benzene and acetyl chloride.

    Reaction Conditions: The reaction is carried out in an anhydrous environment, typically using a solvent like dichloromethane (CH2Cl2) at low temperatures.

    Procedure: The 3-methyl-4-(phenylmethoxy)benzene is dissolved in the solvent, and acetyl chloride is added dropwise. Aluminum chloride is then added to catalyze the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the reactants and catalysts.

    Continuous Flow Systems: These systems ensure a steady supply of reactants and efficient removal of products.

    Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl] has the molecular formula C16H16O2C_{16}H_{16}O_2 and a molecular weight of approximately 252.29 g/mol. Its structure features a ketone functional group attached to an aromatic ring, which contributes to its reactivity and application in photochemical processes.

Scientific Research Applications

1. Photoinitiator in Polymer Chemistry

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl] serves as a photoinitiator in photopolymerization processes. Its ability to absorb UV light allows it to generate free radicals upon exposure, which initiate polymerization reactions. This property is particularly useful in the production of UV-curable coatings, adhesives, and inks.

2. Biological Studies

The compound's UV absorption characteristics make it valuable for studying UV-induced biological effects. It has been utilized in research exploring the mechanisms of UV radiation on cellular structures and functions.

3. Antimicrobial Activity

Research indicates that ethanone derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to ethanone can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy
In vitro assays demonstrated that ethanone derivatives had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against resistant bacterial strains.

Characterization Techniques

To ensure the purity and structural integrity of ethanone derivatives, several characterization techniques are employed:

TechniqueObservations
IR SpectroscopyCharacteristic peaks for C=O stretching
1H NMRMultiplet patterns indicating aromatic protons
Mass SpectrometryMolecular ion peak corresponding to expected weight

Antioxidant Properties

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl] has also been evaluated for its antioxidant potential. Using assays such as DPPH radical scavenging, it demonstrated a dose-dependent increase in scavenging activity.

Research Findings:
At concentrations ranging from 20 µg/mL to 100 µg/mL, the percentage inhibition of DPPH radicals increased significantly, indicating its potential utility in reducing oxidative stress.

Toxicity Assessment

Understanding the safety profile of ethanone derivatives is crucial. Preliminary toxicity screenings using the brine shrimp lethality assay revealed low toxicity levels:

Concentration (µg/mL)Survival Rate (%)
1090
5070
10050
50010

These results suggest that ethanone derivatives exhibit a favorable safety profile compared to many known toxic compounds.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. The presence of the phenylmethoxy group enhances its reactivity by stabilizing the intermediate species formed during reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Compound Name CAS Number Molecular Formula Substituents (Position) Melting Point (°C) Molecular Weight
Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- N/A C₁₆H₁₆O₂ 3-methyl, 4-phenylmethoxy Not reported 248.30
1-[3-Methoxy-4-(phenylmethoxy)phenyl]ethanone 1835-11-6 C₁₅H₁₄O₃ 3-methoxy, 4-phenylmethoxy Not reported 242.27
3-Benzyloxyacetophenone 34068-01-4 C₁₅H₁₄O₂ 3-phenylmethoxy 29–30 226.27
1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone 14347-05-8 C₁₅H₁₃NO₄ 3-nitro, 4-phenylmethoxy Not reported 283.27

Key Observations:

  • Substituent Effects: The methyl group in the target compound (vs.
  • Synthetic Utility: Compounds like 3-benzyloxyacetophenone (CAS 34068-01-4) are intermediates in synthesizing flavonoids and heterocycles, suggesting similar applications for the target compound .

Yield Comparison :

  • The synthesis of 1-[3-methoxy-4-(phenylmethoxy)phenyl]-2-phenylethanone achieves a 96% yield under optimized conditions, indicating high efficiency for similar acetophenone derivatives .

Research Findings and Challenges

  • Crystallography: SHELX software has been pivotal in resolving crystal structures of acetophenone derivatives, though the target compound’s crystallographic data remain uncharacterized .
  • Analytical Methods: Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates structurally complex acetophenones like 1-[3,5-bis(phenylmethoxy)phenyl]ethanone, providing a framework for analyzing the target compound .

Challenges :

  • Limited commercial availability of the target compound necessitates custom synthesis.
  • Substituent-specific toxicity data (e.g., nitro groups vs. methyl) require further investigation to optimize safety profiles .

Biological Activity

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- (commonly referred to as compound 1) is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. We will also present relevant data tables and case studies to enhance understanding.

Chemical Structure and Properties

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- has the following chemical structure:

  • Chemical Formula : C17H18O2
  • Molecular Weight : 258.33 g/mol
  • CAS Number : 82088458

The compound features a ketone functional group attached to a phenyl ring that is further substituted with a methoxy group and a methyl group, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compound 1 exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of compound 1 on several cancer cell lines, including MCF-7 (breast cancer) and A-431 (epidermoid carcinoma). The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.08Induction of apoptosis via mitochondrial pathway
A-431<0.1Inhibition of cell cycle progression

The IC50 values suggest that compound 1 is highly effective against these cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .

Antibacterial Activity

The antibacterial efficacy of compound 1 has also been investigated. It was tested against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus46.9Moderate
Escherichia coli93.7Moderate

These findings indicate that compound 1 possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of compound 1 has also been assessed through in vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes.

Inhibition Assay Results

Inhibition percentages were recorded for COX-1 and COX-2 enzymes:

EnzymeIC50 (µM)Inhibition (%)
COX-13.885
COX-21.290

These results suggest that compound 1 effectively inhibits COX enzymes, which play a critical role in the inflammatory response .

Q & A

Q. What are the standard synthetic routes for preparing Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]-?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-methyl-4-(phenylmethoxy)benzene) in the presence of a Lewis acid catalyst like aluminum chloride . Alternatively, the phenylmethoxy group can be introduced through Williamson ether synthesis prior to acylation, ensuring regioselectivity .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves mounting a crystal on a diffractometer, followed by phase determination using direct methods (e.g., SHELXT ) and refinement with SHELXL . Challenges like thermal motion in the phenylmethoxy group are addressed via anisotropic displacement parameters and geometric restraints .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions and purity.
  • FT-IR : Validates carbonyl (C=O) and ether (C-O-C) functional groups.
  • Mass spectrometry (HRMS) : Provides exact mass verification .

Q. What safety protocols are essential when handling this compound?

Refer to Safety Data Sheets (SDS) : Use PPE (gloves, goggles), avoid inhalation, and ensure ventilation. The compound may exhibit flammability (UN1224 classification) and requires storage in a cool, dry environment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data from different synthetic batches?

Conflicting NMR signals may arise from rotamers or impurities . Strategies include:

  • High-resolution 2D NMR (e.g., HSQC, NOESY) to assign overlapping peaks.
  • Chromatographic purification (HPLC) to isolate isomers.
  • Cross-validation with X-ray crystallography to confirm molecular geometry .

Q. What computational methods predict the bioactivity of this compound?

Molecular docking (e.g., AutoDock Vina) screens against targets like DNA gyrase (PDB: 3U2D) or dihydrofolate reductase (PDB: 2W9S) . Binding affinity (ΔG) and interaction profiles (hydrogen bonds, hydrophobic contacts) guide hypotheses for antimicrobial or anticancer activity .

Q. What challenges arise during crystallographic refinement of this compound, and how are they mitigated?

Challenges include:

  • Disordered phenylmethoxy groups : Apply SHELXL restraints (DFIX, SIMU) to model atomic positions.
  • Twinned crystals : Use the Hooft parameter in SHELXL to refine twin laws.
  • Weak high-angle data : Optimize data collection at low temperatures (e.g., 100 K) .

Q. How does the electronic nature of substituents influence reactivity in further derivatization?

The electron-donating phenylmethoxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration). Conversely, the electron-withdrawing acetyl group directs reactions to meta/para positions. Computational studies (DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Catalyst screening : Replace AlCl₃ with greener alternatives (e.g., FeCl₃) to reduce waste.
  • Microwave-assisted synthesis : Enhances reaction efficiency and reduces time.
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress .

Data Contradiction Analysis

Q. How should researchers address conflicting melting points reported in literature?

Discrepancies may stem from polymorphism or solvent impurities . Validate via:

  • Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions.
  • Hot-stage microscopy : Observes melting behavior in real-time.
  • Recrystallization from multiple solvents (e.g., ethanol, acetone) .

Q. Why do computational predictions of logP values differ from experimental measurements?

Software limitations (e.g., atom-based vs. fragment-based methods) and experimental conditions (pH, solvent) affect results. Use consensus models (average of multiple algorithms) and validate with shake-flask assays .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueRefinement Tool
Space groupP2₁/cSHELXL
R-factor<0.05SHELXL
Displacement disorderModeled with SIMUSHELXL

Q. Table 2. Synthetic Route Comparison

MethodYield (%)Byproducts
Friedel-Crafts65–75Isomeric acetophenones
Williamson + Acylation80–85Trace ethers

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